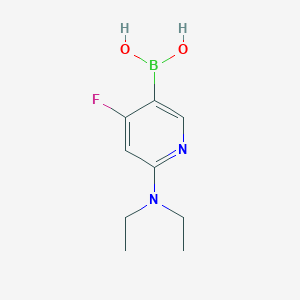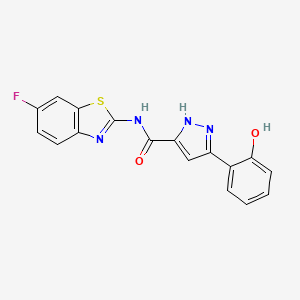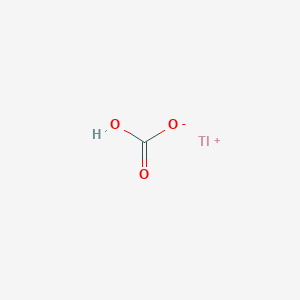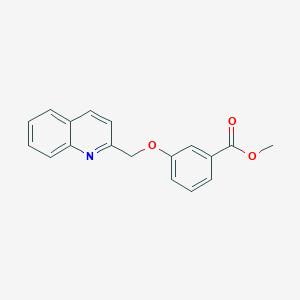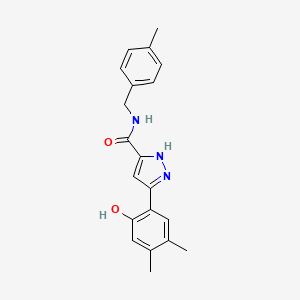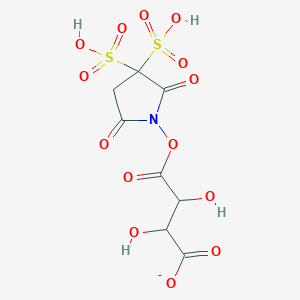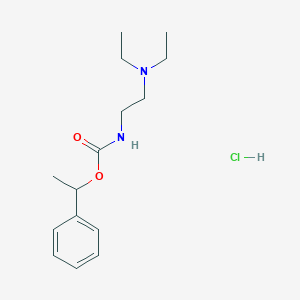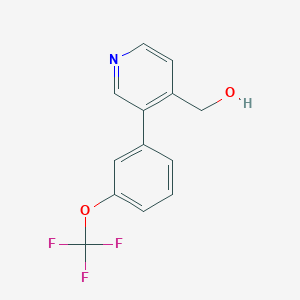
(3-(3-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(3-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring with a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Attachment of the Phenyl Ring: The phenyl ring is attached to the pyridine ring through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Addition of the Methanol Group: The methanol group is introduced through reduction reactions, where the corresponding aldehyde or ketone is reduced to the alcohol.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(3-(3-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the functional groups present.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted phenyl-pyridine compounds.
科学研究应用
(3-(3-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the development of new materials, including polymers and coatings.
作用机制
The mechanism of action of (3-(3-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various effects .
相似化合物的比较
Similar Compounds
(3-(4-(Trifluoromethoxy)phenyl)pyridin-2-yl)methanol: This compound has a similar structure but with the trifluoromethoxy group attached to a different position on the pyridine ring.
(4-(Trifluoromethyl)pyridin-3-yl)methanol: This compound features a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The unique positioning of the trifluoromethoxy group in (3-(3-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for targeted applications in various fields.
属性
分子式 |
C13H10F3NO2 |
|---|---|
分子量 |
269.22 g/mol |
IUPAC 名称 |
[3-[3-(trifluoromethoxy)phenyl]pyridin-4-yl]methanol |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-11-3-1-2-9(6-11)12-7-17-5-4-10(12)8-18/h1-7,18H,8H2 |
InChI 键 |
MVGSSJBSTBYSMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CN=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B14083517.png)

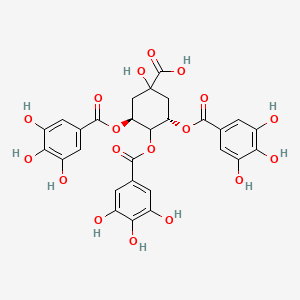
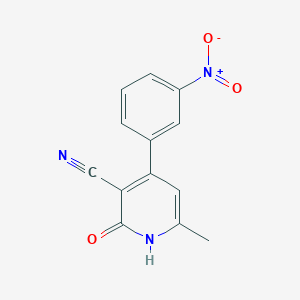
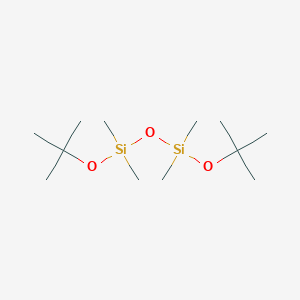
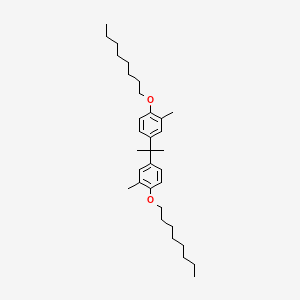
![5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14083554.png)
